Ethyl dimethoxyacetate
Overview
Description
Ethyl dimethoxyacetate, also known as glyoxylic acid ethyl ester dimethyl acetal, is an organic compound with the molecular formula C6H12O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with ethanol and methanol under acidic conditions. The reaction typically involves the formation of an acetal intermediate, which is then esterified to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where glyoxylic acid is reacted with ethanol and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl dimethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Glyoxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl dimethoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a precursor for various organic transformations.
Biology: It is employed in the preparation of fatty acid analogs for biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl dimethoxyacetate involves its reactivity as an acetal and ester. It can undergo hydrolysis to release glyoxylic acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl dimethoxyacetate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl diethoxyacetate: Contains two ethoxy groups instead of methoxy groups.
Ethyl acetate: A simpler ester with only one ester functional group.
Uniqueness: this compound is unique due to its dual acetal and ester functionalities, which provide it with a wide range of reactivity and applications in organic synthesis.
Biological Activity
Ethyl dimethoxyacetate (EDMA) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies surrounding EDMA, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is an ester with the molecular formula CHO. Its structure consists of an ethyl group attached to a dimethoxyacetate moiety, which contributes to its reactivity and biological properties. The compound is typically synthesized through the transesterification of methoxyacetic acid with ethanol, leading to the formation of EDMA.
1. Antioxidant Properties
Recent studies have indicated that EDMA exhibits significant antioxidant activity. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may offer protective effects against various diseases, including cancer and neurodegenerative disorders.
2. Cytotoxic Effects
EDMA has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation in human cancer cells, making it a candidate for further investigation in cancer therapy.
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
HCT116 (Colon Cancer) | 25 | Moderate cytotoxicity |
MRC-5 (Fibroblast) | >100 | Low cytotoxicity |
The biological activity of EDMA may be attributed to its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. Research indicates that EDMA can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of EDMA derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to EDMA itself, suggesting a structure-activity relationship that merits further exploration .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of EDMA using a carrageenan-induced paw edema model in rodents. The results demonstrated that EDMA significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 2,2-dimethoxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4-10-5(7)6(8-2)9-3/h6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAVCJGVAXQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565363 | |
Record name | Ethyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90837-72-2 | |
Record name | Ethyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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